molecular formula C9H5F3N2O2 B3219796 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190320-72-9

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B3219796
CAS No.: 1190320-72-9
M. Wt: 230.14 g/mol
InChI Key: QMWGGTKYEPMYDB-UHFFFAOYSA-N
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Description

Historical Evolution of Trifluoromethyl-Substituted Heterocyclic Systems

The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic systems emerged as a transformative strategy in the late 20th century, driven by the need to enhance drug bioavailability and metabolic stability. The electronegativity and lipophilicity of the -CF₃ group improve membrane permeability while minimizing undesired metabolic degradation. Early successes, such as the antifungal agent Fluconazole, demonstrated the potential of trifluoromethylated aromatics, paving the way for their adoption in oncology and virology.

Pyrrolo[2,3-b]pyridine derivatives gained prominence with the FDA approval of Vemurafenib, a B-RAF kinase inhibitor bearing a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group. This milestone highlighted the scaffold’s ability to disrupt protein kinase signaling pathways, particularly in cancers driven by V600E B-RAF mutations. Subsequent studies revealed that trifluoromethylation at position 4 enhances binding affinity by inducing favorable van der Waals interactions with hydrophobic kinase domains.

Table 1: Key Trifluoromethyl-Substituted Heterocycles in Drug Development

Compound Target Therapeutic Area Year Approved
Vemurafenib B-RAF kinase Melanoma 2011
Pexidartinib CSF1R kinase Tenosynovial giant cell tumor 2019
Fostemsavir HIV-1 gp120 HIV/AIDS 2020

Strategic Importance of 3-Carboxylic Acid Functionalization in Bioactive Molecules

The carboxylic acid group at position 3 of the pyrrolo[2,3-b]pyridine scaffold serves multiple roles in drug design. First, it provides a hydrogen bond donor-acceptor pair that stabilizes interactions with polar residues in enzyme active sites. For example, in B-RAF inhibitors, the carboxylic acid forms critical hydrogen bonds with aspartate and lysine residues in the ATP-binding pocket. Second, this moiety enables structural diversification through esterification, amidation, or salt formation, facilitating the optimization of pharmacokinetic properties.

Synthetic routes to 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid often begin with trifluoromethylation of pyrrolo[2,3-b]pyridine precursors using reagents like trifluoromethyl iodide or Umemoto’s reagent. The carboxylic acid group is typically introduced via oxidation of a methyl substituent or through cyclization reactions involving malonic acid derivatives. Recent advances in continuous-flow reactors have improved the scalability of these processes, achieving yields exceeding 80% under optimized conditions.

Table 2: Impact of Carboxylic Acid Positioning on Biological Activity

Compound Carboxylic Acid Position IC₅₀ (μM) Target
4-CF₃-3-COOH 3 0.085 V600E B-RAF kinase
4-CF₃-2-COOH 2 0.42 V600E B-RAF kinase
5-CF₃-3-COOH 3 1.15 V600E B-RAF kinase

Structure-activity relationship (SAR) studies underscore the necessity of the 3-carboxylic acid group for potency. For instance, shifting the carboxylic acid to position 2 reduces inhibitory activity against V600E B-RAF by fivefold, likely due to misalignment with key catalytic residues. Similarly, replacing the carboxylic acid with a methyl ester diminishes solubility and target engagement, highlighting the group’s role in maintaining aqueous solubility and ionic interactions.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-13-7-6(5)4(3-14-7)8(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWGGTKYEPMYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in the design of new compounds.

Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets in ways that simpler compounds cannot.

Medicine: The compound has potential applications in drug discovery and development. Its ability to modulate biological processes makes it a candidate for the development of new therapeutic agents.

Industry: In the chemical industry, the compound is used in the synthesis of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The trifluoromethyl group enhances binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs):

    • The -CF₃ group (4-position) significantly increases metabolic stability and electron deficiency, favoring interactions with hydrophobic pockets in enzymes .
    • -Cl (4-position) enhances electrophilicity, enabling Suzuki-Miyaura coupling reactions for further derivatization .
    • -F (4-position) balances lipophilicity and polarity, improving membrane permeability compared to -CF₃ .
  • Carboxylic Acid vs. Ester Derivatives:

    • The free carboxylic acid (e.g., 4-CF₃ analog) increases solubility in aqueous media, critical for bioavailability.
    • Methyl esters (e.g., CAS 808137-94-2) exhibit higher lipophilicity, favoring blood-brain barrier penetration but requiring hydrolysis for activation .

Structural Isomerism and Conformational Impact

  • Ring Position Differences:
    • The 1-ethyl derivative (CAS 1394175-20-2) adopts a pyrrolo[2,3-c]pyridine scaffold, altering the spatial orientation of the carboxylic acid and reducing steric hindrance compared to the [2,3-b] system .
    • Positional isomerism (4-CF₃ vs. 5-CF₃) affects electronic distribution and binding affinity in target proteins .

Biological Activity

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and as a therapeutic agent in cancer treatment. This article compiles findings from diverse research studies focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the interaction with biological targets. Its molecular formula is C8H5F3N2O2C_8H_5F_3N_2O_2 with a molecular weight of approximately 220.13 g/mol. The trifluoromethyl group can significantly influence the pharmacokinetic properties of the compound, including solubility and metabolic stability.

Inhibition of Kinases

Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activity against various kinases. For instance, studies have shown that compounds in this class can inhibit salt-inducible kinase 2 (SIK2), which plays a role in cellular signaling pathways associated with cancer and metabolic diseases .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)
This compoundSIK2X
Other derivativesFGFR17
Other derivativesFGFR29
Other derivativesFGFR325

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of breast cancer cells by inducing apoptosis and inhibiting migration and invasion . The mechanism involves interaction with fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors.

Case Study: FGFR Inhibition
In a study focusing on FGFR inhibitors, it was found that modifications to the pyrrolo[2,3-b]pyridine scaffold could enhance activity against FGFR1–4. The introduction of the trifluoromethyl group significantly increased potency compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group at specific positions on the pyrrolo ring has been shown to enhance biological activity. For example, modifications at the 5-position have been correlated with increased binding affinity to target proteins due to enhanced hydrogen bonding interactions .

Table 2: SAR Insights

Modification PositionEffect on Activity
5-position (trifluoromethyl)Increased potency against FGFRs
m-methoxy group modificationDecreased potency due to weak electronegativity

Q & A

Q. Example NMR Data :

Protonδ (ppm)MultiplicityAssignment
NH12.25sPyrrole NH
CF₃--Confirmed via ¹⁹F NMR

Advanced: How can structural data contradictions (e.g., X-ray vs. NMR) be resolved for derivatives?

Q. Methodological Answer :

  • Cross-Validation : Compare crystallographic data (bond lengths/angles) with NMR-derived NOE correlations .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotameric states of the trifluoromethyl group) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stable conformers and reconcile experimental discrepancies .

Case Study :
In PDB 4CTB, the trifluoromethyl group adopts a planar orientation with topoisomerase IV, whereas NMR suggests rotational freedom in solution. MD simulations resolved this by showing transient binding conformers .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Q. Methodological Answer :

  • Catalyst Screening : Pd₂(dba)₃/Xantphos systems improve trifluoromethylation efficiency (yield ↑15%) .
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise control of residence time and temperature .
  • Byproduct Analysis : LCMS monitoring identifies intermediates (e.g., dehalogenated byproducts); scavengers like polymer-bound thiourea reduce impurities .

Q. Data Comparison :

MethodScale (g)Yield (%)Purity (%)
Batch106095
Flow1007898

Basic: What are the primary biological targets of this compound?

Q. Methodological Answer :

  • Enzyme Inhibition : Targets ATP-binding pockets in DNA topoisomerase IV (IC₅₀ = 0.8 µM) and FGFR kinases (IC₅₀ = 1.2 µM) via hydrophobic interactions with the trifluoromethyl group .
  • Cellular Assays : Antiproliferative activity in HCT-116 (colon cancer, EC₅₀ = 5 µM) via apoptosis induction .

Q. Target Table :

TargetAssay TypeActivityReference
Topoisomerase IVATPase inhibitionIC₅₀ = 0.8 µM
FGFR1Kinase inhibitionIC₅₀ = 1.2 µM

Advanced: How does the trifluoromethyl group influence pharmacological activity?

Q. Methodological Answer :

  • Electron-Withdrawing Effect : Enhances metabolic stability by reducing oxidative degradation (t₁/₂ ↑2.5× in microsomes) .
  • Hydrophobic Interactions : Binds to hydrophobic enzyme pockets (e.g., topoisomerase IV’s Leu78 and Ile94 residues) .
  • SAR Studies : Removal of CF₃ reduces FGFR inhibition by 90%, confirming its critical role .

Basic: What analytical methods ensure batch-to-batch consistency?

Q. Methodological Answer :

  • QC Protocols :
    • HPLC-DAD : Purity >97% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
    • Elemental Analysis : Confirms C, H, N, F content within ±0.3% of theoretical values .
    • Stability Testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks to assess hygroscopicity .

Advanced: How to design derivatives to overcome resistance in kinase targets?

Q. Methodological Answer :

  • Crystallographic Insights : Modify the pyrrolopyridine core to avoid steric clashes with mutated residues (e.g., FGFR1 V561M) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., VHL) to degrade resistant kinases .
  • Metabolite Profiling : Identify active metabolites (e.g., 3-carboxylic acid glucuronide) for prodrug strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.